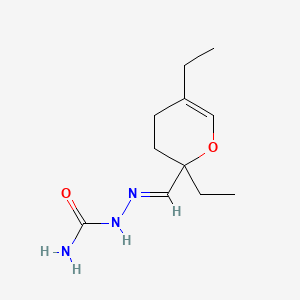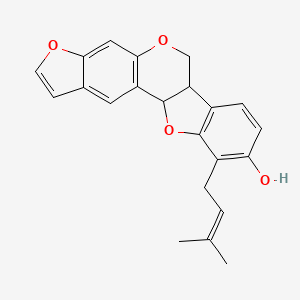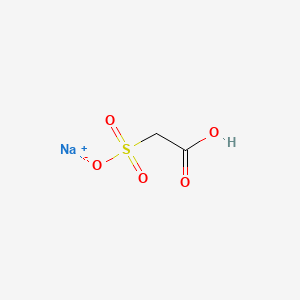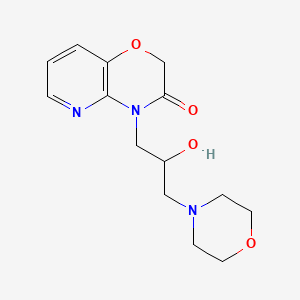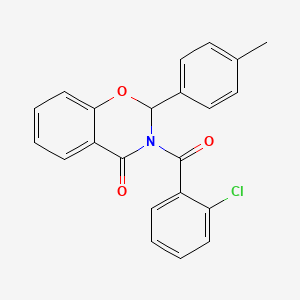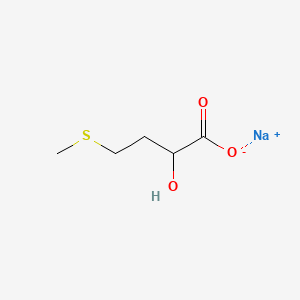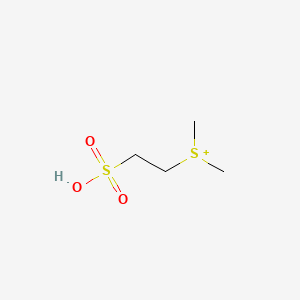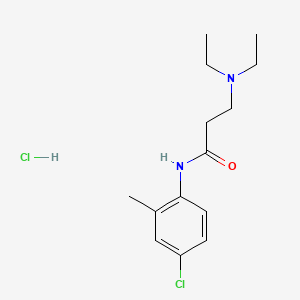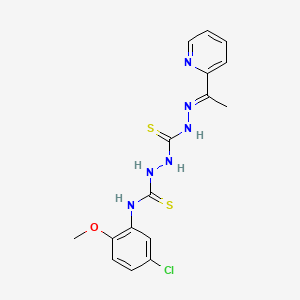
Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide is a complex organic compound with a unique structure It is characterized by the presence of multiple pyrrolidinium and dioxolanyl groups, which contribute to its distinctive chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide involves multiple steps. The process typically begins with the preparation of the pyrrolidinium and dioxolanyl precursors. These precursors are then subjected to a series of chemical reactions, including alkylation and iodination, to form the final compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards. The use of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, is essential for monitoring the reaction progress and verifying the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a pharmacological agent.
Wirkmechanismus
The mechanism of action of Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide include other pyrrolidinium and dioxolanyl derivatives. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
102280-70-6 |
|---|---|
Molekularformel |
C21H40I2N2O4 |
Molekulargewicht |
638.4 g/mol |
IUPAC-Name |
1-methyl-1-[[2-[2-[2-methyl-4-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-1,3-dioxolan-2-yl]ethyl]-1,3-dioxolan-4-yl]methyl]pyrrolidin-1-ium;diiodide |
InChI |
InChI=1S/C21H40N2O4.2HI/c1-21(25-17-19(27-21)15-23(3)12-6-7-13-23)9-8-20-24-16-18(26-20)14-22(2)10-4-5-11-22;;/h18-20H,4-17H2,1-3H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
GZCQNKDYXZMXGP-UHFFFAOYSA-L |
Kanonische SMILES |
CC1(OCC(O1)C[N+]2(CCCC2)C)CCC3OCC(O3)C[N+]4(CCCC4)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


